4-Methyl-6-(1,3-thiazol-2-YL)pyrimidin-2-amine
Overview
Description
4-Methyl-6-(1,3-thiazol-2-YL)pyrimidin-2-amine is a chemical compound with the molecular formula C8H8N4S. It belongs to the class of organic compounds known as aminopyrimidines and derivatives . This compound is also known by other names such as thiametoxam and Cruiser. Thiametoxam belongs to the neonicotinoid class of insecticides, which are widely used to control pests in agriculture and horticulture.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides . The structures of the newly synthesized compounds are usually elucidated based on elemental analysis, spectral data, and alternative synthetic routes .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Scientific Research Applications
Antioxidant Properties
Thiazole derivatives, which include “4-Methyl-6-(1,3-thiazol-2-YL)pyrimidin-2-amine”, have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anti-Inflammatory Applications
Thiazole derivatives have also been found to have anti-inflammatory properties . This means they can reduce inflammation and swelling. This could potentially be useful in the treatment of diseases such as arthritis or asthma.
Antimicrobial Activity
Thiazole derivatives have shown antimicrobial activity, meaning they can kill or inhibit the growth of microorganisms . This could potentially be used in the development of new antibiotics or antiseptics .
Antifungal Applications
Thiazole derivatives have been found to have antifungal properties . This means they can kill or inhibit the growth of fungi. This could be useful in the treatment of fungal infections .
Antiviral Properties
Thiazole derivatives have been found to have antiviral properties . This means they can inhibit the growth of viruses. This could potentially be used in the treatment of viral infections .
Antitumor or Cytotoxic Drug Molecules
Thiazole derivatives have been found to act as antitumor or cytotoxic drug molecules . This means they can kill cancer cells or inhibit their growth. This could potentially be used in the treatment of various types of cancer .
Neuroprotective Properties
Thiazole derivatives have been found to have neuroprotective properties . This means they can protect neurons from injury or degeneration. This could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer’s or Parkinson’s .
Diuretic Properties
Thiazole derivatives have been found to have diuretic properties . This means they can increase the amount of urine produced by the body. This could potentially be used in the treatment of conditions such as high blood pressure or edema .
properties
IUPAC Name |
4-methyl-6-(1,3-thiazol-2-yl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c1-5-4-6(12-8(9)11-5)7-10-2-3-13-7/h2-4H,1H3,(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNULSDNUWKDSSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10699328 | |
Record name | 4-Methyl-6-(1,3-thiazol-2-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10699328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(1,3-thiazol-2-YL)pyrimidin-2-amine | |
CAS RN |
913322-48-2 | |
Record name | 4-Methyl-6-(2-thiazolyl)-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913322-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-6-(1,3-thiazol-2-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10699328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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